Cas no 1427021-75-7 (Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate)

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate
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- インチ: 1S/C11H18IN3O2/c1-5-17-10(16)8-7(12)9(13)15(14-8)6-11(2,3)4/h5-6,13H2,1-4H3
- InChIKey: IBUGLFLUEICPRI-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)OC([H])([H])C([H])([H])[H])=NN(C=1N([H])[H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 280
- XLogP3: 2.7
- トポロジー分子極性表面積: 70.1
Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR480027-1g |
Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate |
1427021-75-7 | 1g |
£979.00 | 2023-08-31 |
Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylateに関する追加情報
Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate (CAS No. 1427021-75-7): A Comprehensive Overview
Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate (CAS No. 1427021-75-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its unique structural features, exhibits promising potential in various biochemical applications. Its molecular structure, incorporating an iodo-pyrazole core and an ethyl ester group, makes it a versatile intermediate in the synthesis of more complex molecules.
The pyrazole moiety is a heterocyclic aromatic ring system that is widely recognized for its biological activity and role in drug development. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of an amino group at the 5-position and an iodo substituent at the 4-position further enhances the compound's reactivity and functionality, making it a valuable building block for medicinal chemists.
The ethyl ester group at the 3-position of the pyrazole ring provides an additional site for chemical modification, allowing for further derivatization to create novel compounds with tailored biological activities. This flexibility has made Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate a subject of interest in synthetic chemistry and drug discovery efforts.
In recent years, there has been a surge in research focused on developing new therapeutic agents targeting various diseases. The compound's structural features have positioned it as a potential candidate for investigating novel pharmacological pathways. Specifically, the iodo-pyrazole core has been explored in the development of kinase inhibitors and other targeted therapies. The amino group can be readily functionalized to introduce additional pharmacophores, enhancing binding affinity to biological targets.
One of the most compelling aspects of Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate is its utility in combinatorial chemistry and library synthesis. Its modular structure allows for the rapid generation of diverse molecular libraries, which can be screened for biological activity. This approach has been instrumental in identifying lead compounds for further optimization in drug development pipelines.
The synthesis of Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate involves multi-step organic reactions that highlight the compound's synthetic complexity. The process typically begins with the preparation of a pyrazole precursor, followed by functionalization at multiple positions to introduce the desired substituents. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the iodo-pyrazole core.
The compound's stability under various conditions has also been a focus of study. Research has demonstrated that Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate can be stored under inert conditions without significant degradation, making it suitable for long-term storage and transportation. This stability is crucial for pharmaceutical applications where maintaining the integrity of active ingredients is paramount.
In addition to its synthetic utility, Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate has shown promise in preclinical studies as a tool compound for exploring new therapeutic strategies. Its ability to interact with biological targets suggests potential applications in treating diseases such as cancer and inflammatory disorders. Further research is ongoing to fully elucidate its mechanism of action and therapeutic potential.
The growing interest in heterocyclic compounds like Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate underscores their importance in modern drug discovery. The compound exemplifies how structural modifications can lead to novel bioactive molecules with significant therapeutic implications. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in pharmaceutical innovation.
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